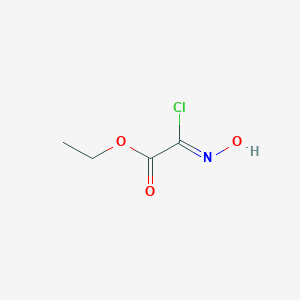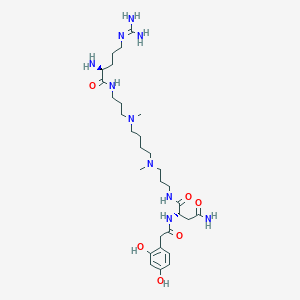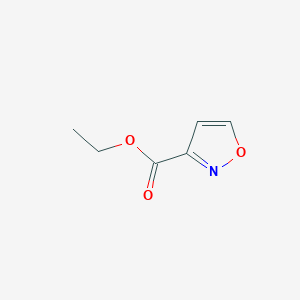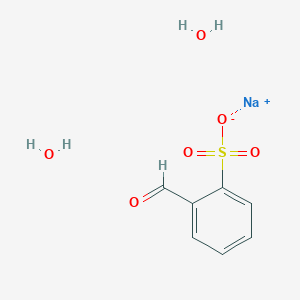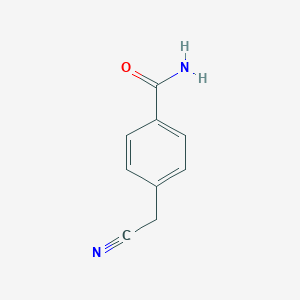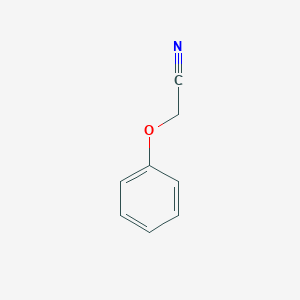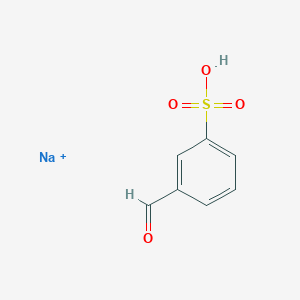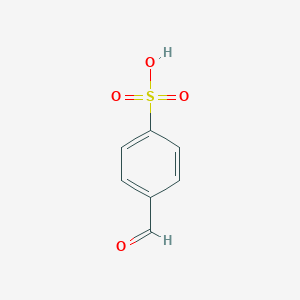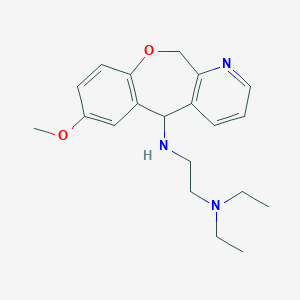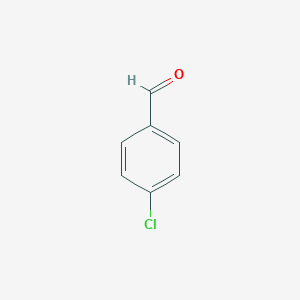
Samorin
Overview
Description
Synthesis Analysis
The synthesis of Samorin involves complex chemical reactions, often starting with the compound S-adenosyl-L-methionine (SAM) as a precursor in various biochemical pathways. Research has identified enzymes such as fluorinases and methionine adenosyltransferases that play critical roles in the biosynthesis pathways involving SAM, leading to the production of organofluorine compounds and other derivatives relevant to Samorin's synthesis. For instance, a novel fluorinase from Nocardia brasiliensis demonstrates the ability to biosynthesize 5’-fluoro-5’-deoxyadenosine (5’-FDA) from inorganic fluoride and SAM, highlighting a unique biological fluorination process (Wang, Deng, & Qu, 2014). Similarly, the identification of a methionine adenosyltransferase with high diastereoselectivity from Streptomyces xinghaiensis provides insight into the enzymatic synthesis of SAM, a precursor in the fluorometabolites biosynthetic pathway (Ren, Cheng, & Ma, 2021).
Molecular Structure Analysis
The molecular structure of compounds related to Samorin, such as SAM and its derivatives, is crucial for understanding their chemical behavior and interaction. The structural analysis of these compounds reveals intricate details about their configuration and the spatial arrangement of atoms, which directly influences their reactivity and function in biological systems. For example, the stereochemical analysis of enzymatic fluorination processes provides insights into the molecular mechanisms underlying the biosynthesis of organofluorine molecules, offering a deeper understanding of the structural basis of these reactions (O'Hagan et al., 2003).
Chemical Reactions and Properties
Samorin's chemical properties are influenced by its molecular structure and the types of chemical reactions it undergoes. The fluorination enzymes, such as fluorinases and chlorinases, are key to understanding the chemical reactions leading to the formation of Samorin and its analogs. These enzymes mediate nucleophilic reactions involving halide ions and SAM, illustrating the complex chemical transformations that Samorin undergoes during its synthesis. The enzymatic fluorination process, in particular, is a remarkable example of nature's ability to perform sophisticated chemical transformations, such as the formation of C-F bonds, which are rare in biological systems (Deng & O'Hagan, 2008).
Physical Properties Analysis
The physical properties of Samorin, such as solubility, melting point, and stability, are essential for its handling and application in various fields. These properties are determined by its molecular structure and the interactions between its molecules and the environment. Understanding the physical properties of Samorin and related compounds is crucial for optimizing their synthesis, storage, and use in different applications.
Chemical Properties Analysis
The chemical properties of Samorin, including its reactivity, acidity, basicity, and redox potential, are critical for its function and effectiveness in its applications. The study of these properties enables researchers to predict how Samorin interacts with other molecules and ions in its environment, providing valuable insights into its mechanism of action and potential uses beyond its known applications.
References
- Wang, Y., Deng, Z., & Qu, X. (2014). Characterization of a SAM-dependent fluorinase from a latent biosynthetic pathway for fluoroacetate and 4-fluorothreonine formation in Nocardia brasiliensis. F1000Research.
- Ren, S., Cheng, X., & Ma, L. (2021). Identification of methionine adenosyltransferase with high diastereoselectivity for biocatalytic synthesis of (S)-S-adenosyl-l-methionine and exploring its relationship with fluorinated biosynthetic pathway. Enzyme and microbial technology.
- O'Hagan, D., Goss, R., Meddour, A., & Courtieu, J. (2003). Assay for the enantiomeric analysis of [2H1]-fluoroacetic acid: insight into the stereochemical course of fluorination during fluorometabolite biosynthesis in streptomyces cattleya. Journal of the American Chemical Society.
- Deng, H., & O'Hagan, D. (2008). The fluorinase, the chlorinase and the duf-62 enzymes. Current opinion in chemical biology.
Scientific Research Applications
Photovoltaic Cell Performance : Boronic acid-based self-assembled monolayers (SAMs) using Samorin can enhance the performance and stability of photovoltaic cells by tuning the work function of indium tin oxide (ITO) (Kara et al., 2018).
Semantic Relationships in Data : SAM enables the creation and documentation of semantic relationships between data objects and their metadata, facilitating research and problem-solving (Schwidder et al., 2005).
Infection Reduction in Fish : Samorin reduces the infectivity of Cryptobia salmositica in vitro, altering glycoprotein receptors and potentially protecting parasites from lysis by complement-fixing antibodies. It also shows effectiveness when conjugated to polyclonal antibodies, reducing parasitemias in infected chinook salmon (Ardelli & Woo, 2001a; Ardelli & Woo, 2001b).
Interfacial Properties of Fluorocarbon Interfaces : F-SAMs on gold are used to study the interfacial properties of fluorocarbon interfaces, such as wettability, friction, and X-ray induced damage (Barriet & Lee, 2003).
Therapeutic and Prophylactic Effects in Salmon : Samorin significantly reduces parasitemia in adult chinook salmon and eliminates infection in a portion of adult fish. Its use does not affect growth, food consumption, or complement values in uninfected rainbow trout (Ardelli & Woo, 2001c).
Trypanocide for Bovine Trypanosomiases : Samorin is highly effective for treating bovine trypanosomiases, although its efficacy can be limited by drug resistance in some populations (Sutherland et al., 1991).
Interaction with Intracellular Components : Samorin alters fluorescence in trypanosomes due to interaction with intracellular components and is transported across the plasma membrane via a protein carrier (Zilberstein et al., 1993).
Effect on Trypanosoma evansi in Mice : Samorin was effective against Trypanosoma evansi in mice in certain doses, but higher doses caused rapid death and severe organ damage (Homeida et al., 1980).
Toxicity in Rabbits : Samorin produced acute toxicity in rabbits, causing various severe symptoms and death (Ali & Haroun, 1984).
Pharmacokinetics in Sheep and Goats : Samorin has a similar pharmacokinetic profile in sheep and goats, but with a longer half-life in goats (Wesongah et al., 2004).
Enzyme Immunoassay for Detection : A developed competitive enzyme immunoassay method for detecting Samorin is highly repeatable and reproducible with a low limit of detection (Eisler et al., 1996).
Mechanism of Action
Target of Action
Samorin, also known as isometamidium chloride, primarily targets the Trypanosoma congolense, a species of parasitic protozoa . These parasites are responsible for causing animal trypanosomiasis, a disease that significantly affects livestock health and agricultural development .
Mode of Action
It has been observed that the drug uptake is significantly more rapid and quantitatively greater in drug-sensitive parasites . There is clear evidence that drug uptake in both the resistant and sensitive trypanosomes is by a specific, receptor-mediated process . This specific drug transport is energy-dependent, being sensitive to metabolic inhibition .
Biochemical Pathways
The drug’s interaction with the parasite affects its ability to survive and reproduce, thereby helping to control the spread of the disease .
Pharmacokinetics
The pharmacokinetics of Samorin have been studied in cattle. After administration, the drug is absorbed into the bloodstream and distributed throughout the body . The drug’s absorption kinetics seem to be multifunctional, with fast and slow components . The overall absolute bioavailability of intramuscularly administered Samorin is 65.7% . These findings suggest extensive tissue binding at the injection site to form a primary depot responsible for most of the prolonged chemoprophylactic effect of Samorin .
Result of Action
The primary result of Samorin’s action is the reduction in the population of Trypanosoma congolense in the host organism. By targeting these parasites, Samorin helps to control the spread of animal trypanosomiasis, thereby improving the health of the affected livestock .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[2-(3-amino-5-ethyl-6-phenylphenanthridin-5-ium-8-yl)iminohydrazinyl]benzenecarboximidamide;chloride;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N7.2ClH/c1-2-35-26-16-20(29)11-13-24(26)23-14-12-22(17-25(23)27(35)18-7-4-3-5-8-18)33-34-32-21-10-6-9-19(15-21)28(30)31;;/h3-17,29H,2H2,1H3,(H4,30,31,32,33);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URSFPCGNENDEFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N=NNC5=CC=CC(=C5)C(=N)N)N.Cl.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27Cl2N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
20438-03-3 (Parent) | |
| Record name | Isometamidium hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006798249 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60961946 | |
| Record name | 3-Amino-8-[3-(3-carbamimidoylphenyl)triaz-2-en-1-yl]-5-ethyl-6-phenylphenanthridin-5-ium chloride--hydrogen chloride (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60961946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Samorin | |
CAS RN |
6798-24-9, 4174-74-7 | |
| Record name | Samorin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6798-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenanthridinium, 3-amino-5-ethyl-8-(3-(m-guanidinophenyl)-2-triazeno)-6-phenyl-, chloride, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004174747 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isometamidium hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006798249 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Samorin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524503 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Amino-8-[3-(3-carbamimidoylphenyl)triaz-2-en-1-yl]-5-ethyl-6-phenylphenanthridin-5-ium chloride--hydrogen chloride (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60961946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-[3-(m-amidinophenyl)-2-triazeno]-3-amino-5-ethyl-6-phenylphenanthridinium chloride hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.158 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOMETAMIDIUM HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6A4LXY935H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of isometamidium chloride (Samorin) in trypanosomes?
A1: Isometamidium chloride primarily targets the kinetoplast DNA (kDNA) within the mitochondrion of trypanosomes. [] It rapidly accumulates in the kinetoplast and disrupts kDNA structure, ultimately leading to parasite death. []
Q2: How does isometamidium chloride's interaction with kDNA differ between drug-sensitive and drug-resistant Trypanosoma congolense?
A2: Drug-resistant T. congolense accumulate less isometamidium chloride compared to drug-sensitive strains. [] This suggests alterations in drug uptake mechanisms, potentially involving changes in the specific receptor for isometamidium chloride. [] Additionally, resistant strains may exhibit increased drug efflux. []
Q3: Does isometamidium chloride affect the mitochondrial membrane potential (ΔΨmito) in trypanosomes?
A3: Yes, studies show a correlation between the magnitude of spontaneous ΔΨmito in T. congolense populations and their sensitivity to isometamidium chloride. Populations with higher ΔΨmito exhibit greater drug uptake and sensitivity. []
Q4: What is the molecular formula and weight of isometamidium chloride?
A4: This information is not explicitly provided in the provided research papers. To obtain the molecular formula, weight, and spectroscopic data, it is recommended to refer to reputable chemical databases or the manufacturer's documentation.
Q5: How effective is isometamidium chloride as a prophylactic treatment for trypanosomiasis in cattle?
A6: While isometamidium chloride has been used as a prophylactic treatment, studies show its efficacy is limited, particularly in areas with high tsetse fly challenge. [, ] In these areas, treatment intervals shorter than three months may be insufficient to prevent infection. []
Q6: Are there reported cases of isometamidium chloride resistance in trypanosomes?
A7: Yes, there are documented cases of isometamidium chloride resistance in both T. congolense [, , ] and T. brucei. [] This resistance poses a significant challenge to trypanosomiasis control efforts.
Q7: Can isometamidium chloride resistance be induced through repeated drug exposure?
A8: Yes, studies have shown that continuous exposure of T. congolense to isometamidium chloride in drug-treated animals can lead to the selection of drug-resistant parasite populations. []
Q8: What are the potential mechanisms of resistance to isometamidium chloride in trypanosomes?
A9: Resistance mechanisms may include reduced drug accumulation due to alterations in drug uptake or increased efflux. [, ] Changes in the specific receptor for isometamidium chloride in resistant parasites have been suggested. []
Q9: Does isometamidium chloride exhibit any toxicity in treated animals?
A10: Yes, isometamidium chloride can cause toxicity in some animals. In camels, intravenous administration can lead to acute systemic toxicity, with clinical signs such as muscle weakness, increased heart rate, salivation, and diarrhea. [] The maximal tolerated dose varies among species. [] In cattle, repeated treatments, especially in conjunction with diminazene aceturate, have been associated with hepatotoxicity and mortality. []
Q10: Does the metabolism of isometamidium chloride differ between animal species?
A12: Yes, research indicates differences in isometamidium chloride pharmacokinetics between sheep and goats. Goats exhibit higher peak serum concentrations but a shorter elimination half-life compared to sheep. []
Q11: Can isometamidium chloride be conjugated to antibodies for targeted delivery?
A13: Yes, researchers have successfully conjugated isometamidium chloride to both polyclonal and monoclonal antibodies. This conjugation alters the drug's intracellular distribution and shows promise as an immuno-chemotherapeutic strategy against Cryptobia salmositica in fish. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



